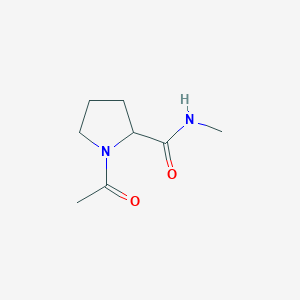

1-acetyl-N-methylpyrrolidine-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXFAYSYVRXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412933 | |

| Record name | 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24847-46-9 | |

| Record name | 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Direct Acetylation of N-Methylpyrrolidine-2-Carboxamide

The most straightforward method involves the acetylation of pre-formed N-methylpyrrolidine-2-carboxamide. This approach leverages the nucleophilicity of the secondary amine group in N-methylpyrrolidine-2-carboxamide, which reacts with acetylating agents such as acetic anhydride or acetyl chloride. The reaction is typically conducted in the presence of a base like pyridine to neutralize the generated acid (e.g., HCl or acetic acid).

Mechanistic Details :

The nitrogen atom in N-methylpyrrolidine-2-carboxamide attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate releases the acetylated product and a carboxylate byproduct. The reaction proceeds under mild conditions (0–25°C) and achieves completion within 1–3 hours.

Limitations :

- Requires pre-synthesis of N-methylpyrrolidine-2-carboxamide.

- Competitive acetylation of the carboxamide group is possible but mitigated by steric hindrance.

Stepwise Synthesis from Pyrrolidine Derivatives

An alternative route begins with pyrrolidine-2-carboxylic acid (L-proline) and introduces the methyl and acetyl groups sequentially. This method is advantageous for laboratories lacking access to pre-methylated starting materials.

N-Methylation of Pyrrolidine-2-Carboxylic Acid

Pyrrolidine-2-carboxylic acid undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride). The reaction proceeds via an SN2 mechanism, where the base deprotonates the amine, enabling nucleophilic attack on the methylating agent.

$$

\text{Pyrrolidine-2-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-Methylpyrrolidine-2-carboxylic acid} + \text{HI}

$$

The resulting N-methylpyrrolidine-2-carboxylic acid is then converted to the corresponding carboxamide via coupling with ammonium chloride or through a Curtius rearrangement.

Acetylation of N-Methylpyrrolidine-2-Carboxamide

The final step mirrors the direct acetylation method (Section 1.1), yielding the target compound.

Advantages :

- Flexibility in modifying substituents at the carboxamide stage.

- Higher purity due to intermediate purification steps.

Grignard Reaction-Based Synthesis

A less conventional approach involves the use of Grignard reagents to introduce the acetyl group. Starting from N-methylpyrrolidine-2-carboxylate esters, treatment with methyl magnesium iodide generates a ketone intermediate, which is subsequently amidated.

$$

\text{N-Methylpyrrolidine-2-carboxylate ester} + \text{CH}3\text{MgI} \rightarrow \text{N-Methylpyrrolidine-2-acetyl intermediate} \xrightarrow{\text{NH}3} \text{1-Acetyl-N-methylpyrrolidine-2-carboxamide}

$$

Key Considerations :

- Requires anhydrous conditions to prevent Grignard reagent decomposition.

- Yields are moderate (40–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Acetylation : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (40–60°C) reduce reaction time but may promote byproduct formation.

- Methylation : Dimethylformamide (DMF) improves solubility of sodium hydride, facilitating efficient deprotonation.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to maintain precise control over temperature and mixing. A representative protocol involves:

- Pumping N-methylpyrrolidine-2-carboxamide and acetic anhydride through a heated reactor (50°C).

- Immediate quenching with aqueous base to isolate the product.

Benefits :

- 20–30% higher yields compared to batch processes.

- Reduced solvent waste.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Hydrolysis Reactions

This compound undergoes hydrolysis under both acidic and basic conditions due to the labile acetyl and carboxamide groups:

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl/H₂O) | 1M HCl, reflux, 6 hrs | N-methylpyrrolidine-2-carboxylic acid + acetic acid | Nucleophilic attack by water on carbonyl carbon, followed by cleavage of acetyl group |

| Basic (NaOH/EtOH) | 0.5M NaOH, 60°C, 4 hrs | Same as acidic hydrolysis | Base-catalyzed deacetylation and amide saponification |

The reaction kinetics favor basic conditions due to enhanced nucleophilicity of hydroxide ions. Stereochemical integrity of the pyrrolidine ring is preserved during hydrolysis.

Acylation and Amidation

The acetyl group participates in transacylation reactions, while the carboxamide engages in condensation processes:

Key Reactions:

-

Acetylation of Amines :

Reacts with primary amines (e.g., benzylamine) in THF at 25°C to form N-alkylated derivatives via nucleophilic substitution at the acetyl carbonyl (yield: 65–78%) . -

Amide Coupling :

Utilizes EDCl/HOBt in DMF to conjugate with carboxylic acids, forming bis-amide products. For example, coupling with benzoic acid achieves 82% yield after 12 hrs .

Grignard Reactions

The acetyl carbonyl reacts with organomagnesium reagents:

Products require immediate quenching with NH₄Cl to prevent decomposition .

Case Study: M₃ mAChR Positive Allosteric Modulators

-

Reacts with 4,6-dichloropyrimidine under Buchwald–Hartwig conditions (Pd(OAc)₂/Xantphos, NaOtBu) to form pyrimidine-linked analogs with enhanced receptor binding (EC₅₀ shift: 8.2-fold at 1 μM) .

-

Mechanistic Insight : The acetyl group stabilizes transition states during palladium-catalyzed cross-coupling .

Stability and Reactivity Trends

Critical factors influencing reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-acetyl-N-methylpyrrolidine-2-carboxamide is C₇H₁₃N₃O₂, and it exhibits chirality, which can influence its biological interactions. The compound includes an acetyl group and a methyl group attached to the nitrogen atom, contributing to its chemical properties and potential biological activities. Notably, studies have indicated the formation of intramolecular hydrogen bonds that may affect the molecule's conformation and stability in various environments .

Medicinal Chemistry Applications

Neuropharmacology

1-Acetyl-N-methylpyrrolidine-2-carboxamide has shown promise in neuropharmacology due to its structural similarity to neurotransmitter modulators. Research suggests that it may interact with receptors in the central nervous system, potentially modulating synaptic transmission and influencing neurochemical pathways. This positions the compound as a candidate for treating neurological disorders such as anxiety, depression, and neurodegenerative diseases .

Drug Development

The compound is being explored as a lead structure for developing new drugs. Its ability to modulate neurotransmitter systems makes it a valuable scaffold for designing derivatives with enhanced efficacy and selectivity. Interaction studies using techniques like surface plasmon resonance and molecular docking simulations have been employed to elucidate its binding affinities with various biological targets .

Neuroprotective Effects

A study investigated the neuroprotective effects of 1-acetyl-N-methylpyrrolidine-2-carboxamide in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved cell viability under oxidative conditions. This suggests its potential utility in developing therapies for neurodegenerative diseases characterized by oxidative damage.

Modulation of Neurotransmitter Systems

Further research focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin release in neuronal cultures, indicating potential antidepressant-like activity. These findings are crucial for understanding how structural modifications could lead to more effective treatments for mood disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-acetyl-N-methylpyrrolidine-2-carboxamide, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine | Similar pyrrolidine structure | Lacks acetyl and carboxamide groups |

| Acetylpyrrole | Contains an acetyl group | Different nitrogen substitution |

| 2-Acetylpyridine | Pyridine ring instead of pyrrolidine | Exhibits distinct electronic properties |

This table highlights how 1-acetyl-N-methylpyrrolidine-2-carboxamide's combination of functional groups may confer specific biological properties not found in its analogs .

Wirkmechanismus

The mechanism of action of 1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

N-Methylpyrrolidine-1-Carbothioamide (C₆H₁₂N₂S)

- Structure : Replaces the carboxamide group with a carbothioamide (C=S) and positions the N-methyl group at the 1-position of the pyrrolidine ring .

- Synthesis : Synthesized via reaction of pyrrolidine with methyl isothiocyanate in acetonitrile, yielding a 67% product after column chromatography .

- Key Differences :

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide (C₅H₇N₃O₂)

- Structure: A linear molecule with a cyano group and methylamino carbonyl substituent, lacking the pyrrolidine ring .

- Molecular Weight : 141.13 g/mol (vs. ~184 g/mol for 1-acetyl-N-methylpyrrolidine-2-carboxamide).

- The cyano group increases electrophilicity, raising reactivity in nucleophilic environments .

(S)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide (C₂₅H₂₄N₂O₂)

(S)-N,N-Dimethylpyrrolidine-2-Carboxamide (C₇H₁₄N₂O)

Singh’s Catalyst: (S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-Methylbutyl]Pyrrolidine-2-Carboxamide

- Structure : A complex carboxamide with a hydroxydiphenylmethyl group and branched alkyl chain .

- Applications : Used in asymmetric catalysis due to its chiral centers and bulky substituents.

- Key Differences :

- The hydroxydiphenylmethyl group enables enantioselective interactions in catalytic processes, unlike the simpler acetyl-N-methyl derivative.

- Higher molecular weight (449.56 g/mol) and steric demand limit its utility in small-molecule drug design.

Research Findings and Implications

- Hydrogen Bonding : Carbothioamides (e.g., N-methylpyrrolidine-1-carbothioamide) form stronger intermolecular interactions than carboxamides, influencing crystallization behavior .

- Substituent Effects : Bulky groups (e.g., benzyl, diphenylmethyl) enhance chiral recognition in catalysis but reduce solubility .

- Metabolic Stability : N-Methylation and acylation (as in 1-acetyl-N-methylpyrrolidine-2-carboxamide) may improve metabolic resistance compared to unmodified pyrrolidine derivatives .

Biologische Aktivität

Overview

1-Acetyl-N-methylpyrrolidine-2-carboxamide, also known as (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features an acetyl group and a methyl group attached to a pyrrolidine ring, which may influence its interactions with biological systems. Research has indicated its utility in various fields, including medicinal chemistry, enzyme inhibition, and receptor modulation.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₃N₃O₂

- Molecular Weight : 155.19 g/mol

- CAS Number : 19701-85-0

The unique structure of 1-acetyl-N-methylpyrrolidine-2-carboxamide allows it to act as a building block in the synthesis of more complex molecules, enhancing its relevance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites, thus altering their function. For example, it has been studied for its potential to inhibit ATP citrate lyase, an enzyme involved in fatty acid synthesis.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses. This modulation can lead to anti-inflammatory or analgesic effects, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research has demonstrated that 1-acetyl-N-methylpyrrolidine-2-carboxamide can effectively inhibit enzymes linked to metabolic processes. For instance:

- ATP Citrate Lyase Inhibition : Studies indicate that compounds similar to 1-acetyl-N-methylpyrrolidine-2-carboxamide can reduce fatty acid synthesis by inhibiting ATP citrate lyase activity. This inhibition redirects energy towards glycogen production instead of fatty acid synthesis .

Receptor Interaction

The compound's interaction with receptors has been explored in various studies:

- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory effects through modulation of specific receptors involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological implications of 1-acetyl-N-methylpyrrolidine-2-carboxamide:

- Study on Anti-inflammatory Properties :

- Enzymatic Activity Assessment :

- Therapeutic Potential in Metabolic Disorders :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | Contains acetyl and methyl groups | Enzyme inhibition, receptor modulation |

| (2S)-1-acetylpyrrolidine-2-carboxamide | Lacks methyl group | Reduced biological activity |

| (2S)-1-methylpyrrolidine-2-carboxamide | Lacks acetyl group | Different solubility properties |

This table illustrates how structural variations impact the biological activity of related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-N-methylpyrrolidine-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer : The compound is typically synthesized via acylation of pyrrolidine-2-carboxamide precursors. For example, substituting the pyrrolidine nitrogen with acetyl groups (using acid chlorides or activated esters) and methylating the secondary amine (e.g., via reductive alkylation). Optimization strategies include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Use of coupling agents like HATU or DCC for amide bond formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product. Yield improvements (60–80%) are achievable by controlling stoichiometry and reaction time .

Q. What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions (e.g., acetyl and methyl groups). For example, the acetyl carbonyl peak appears at ~170 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHNO: 170.1056 Da).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects degradation products .

Q. What are the key storage conditions to ensure the compound’s stability during long-term studies?

Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetyl group.

- Light Sensitivity : Protect from UV light using amber glass vials to avoid photodegradation.

- Desiccants : Include silica gel packs to mitigate humidity-induced decomposition .

Advanced Research Questions

Q. How do structural modifications at the acetyl and N-methyl positions influence AT1_11 receptor binding affinity?

Methodological Answer :

- Acetyl Group : Replacement with bulkier acyl groups (e.g., pentanoyl) increases hydrophobicity, enhancing receptor interactions. For example, 1-pentanoyl derivatives showed 10× higher AT affinity than acetyl analogs in radioligand binding assays (IC = 2.3 nM vs. 23 nM) .

- N-Methyl Substitution : Removing the methyl group reduces steric hindrance, but may decrease metabolic stability. Use competitive binding assays (e.g., vs. angiotensin II) to quantify affinity shifts .

Q. How can contradictory data regarding metabolic stability in different in vitro models (e.g., liver microsomes vs. hepatocytes) be resolved?

Methodological Answer :

- Model Selection : Hepatocytes provide cytochrome P450 enzymes and phase II metabolism pathways, unlike microsomes. Compare degradation rates in both systems to identify phase-specific instability.

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to isolate dominant metabolic pathways.

- Metabolite Profiling : Use LC-MS/MS to detect oxidation (e.g., hydroxylation) or deacetylation products .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and off-target interactions?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with AT) to predict binding free energy and residence time.

- QSAR Models : Train models using datasets of pyrrolidine carboxamide derivatives to forecast solubility and logP.

- Docking Studies : Screen against databases like ChEMBL to assess off-target risks (e.g., dopamine receptors) .

Q. How can chiral synthesis of the compound be achieved, and what methods validate enantiomeric purity?

Methodological Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to control stereochemistry at the pyrrolidine ring.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for (R)- and (S)-enantiomers .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer :

- Standardized Protocols : Pre-treat cells (e.g., HEK293-AT transfectants) with serum-free media for 24 hours to reduce variability.

- Internal Controls : Include reference ligands (e.g., losartan) in each assay plate.

- Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for inter-experimental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.